1-(1,1,1-Trifluoropropan-2-YL)hydrazine
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Overview
Description
1-(1,1,1-Trifluoropropan-2-YL)hydrazine is an organic compound with the molecular formula C3H7F3N2. This compound is characterized by the presence of a trifluoromethyl group attached to a hydrazine moiety. It is commonly used in chemical research and synthesis due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,1,1-Trifluoropropan-2-YL)hydrazine can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoropropan-2-ol with hydrazine hydrate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 1-(1,1,1-Trifluoropropan-2-YL)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoropropanone derivatives, while substitution reactions can produce a variety of functionalized hydrazines .
Scientific Research Applications
1-(1,1,1-Trifluoropropan-2-YL)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(1,1,1-Trifluoropropan-2-YL)hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity and ability to form stable complexes with various substrates. This compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a range of chemical transformations .
Comparison with Similar Compounds
1-(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: A closely related compound with similar properties and applications.
1,1,1-Trifluoro-2-propanol: Another trifluoromethyl-containing compound used in chemical synthesis
Uniqueness: this compound is unique due to its specific combination of a trifluoromethyl group and a hydrazine moiety. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
1,1,1-trifluoropropan-2-ylhydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F3N2/c1-2(8-7)3(4,5)6/h2,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZSTBLQZNOTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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